2-N,4-N-diphenylpyrimidine-2,4-diamine
Description
Properties
CAS No. |
28458-89-1 |
|---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-N,4-N-diphenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H14N4/c1-3-7-13(8-4-1)18-15-11-12-17-16(20-15)19-14-9-5-2-6-10-14/h1-12H,(H2,17,18,19,20) |
InChI Key |
GKFFFOLFBJUEFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2)NC3=CC=CC=C3 |
solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-2,4-diamine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison:
Key Structural-Activity Relationships (SARs)
Substituent Size and Hydrophobicity :
- Bulky groups (e.g., isopropoxy in LDK378) enhance target selectivity by filling hydrophobic pockets in kinases .
- PEGylated side chains (e.g., in F-18 labeled analogues) improve pharmacokinetics for imaging applications .
Electron-Donating/Withdrawing Effects :
- Chlorophenyl (Compound 9) and methylsulfonyl groups (N2-[2-(Methylsulfonyl)phenyl]) increase electron-withdrawing effects, enhancing binding affinity to charged residues in active sites .
Dual Functionalization :
- Compound 163N combines a pyrimidine-2,4-diamine (lysosome inhibition) with a 2-phenylbenzofuran (ATG4B targeting), demonstrating dual mechanisms of action .
Pharmacokinetic and Physicochemical Properties
- Solubility : Methylsulfonyl and PEGylated derivatives (e.g., ) exhibit enhanced aqueous solubility compared to purely aromatic analogues .
- Metabolic Stability: Dimethylamino substituents (e.g., 2,4-BIS(DIMETHYLAMINO)-PYRIMIDINE) may reduce metabolic degradation but increase toxicity risks .
Crystallographic Insights
- Structural studies using SHELX software () confirm that pyrimidine-2,4-diamine derivatives form stable hydrogen-bonded networks, critical for molecular recognition in kinase inhibition .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-N,4-N-diphenylpyrimidine-2,4-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2,4-dichloropyrimidine with aniline derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ to facilitate deprotonation . Optimization includes:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) can enhance coupling efficiency .
- Solvent Selection : High-boiling solvents (e.g., toluene) improve reaction homogeneity at elevated temperatures .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy : H/C NMR confirms substitution patterns (e.g., aromatic proton integration at δ 7.2–8.0 ppm for phenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] for C₁₆H₁₄N₄: 262.1215).
- X-ray Crystallography : Resolves bond lengths (e.g., C-N ~1.34 Å in the pyrimidine ring) and dihedral angles between phenyl substituents .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved across studies?
- Methodological Answer : Contradictions may arise from assay conditions or impurities. Strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out non-specific effects .
- Purity Validation : Use HPLC (>95% purity) to exclude byproducts (e.g., mono-substituted intermediates) .
- Target Selectivity Profiling : Screen against related enzymes (e.g., kinase panels) to confirm specificity .
Q. What computational approaches predict the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., methyl vs. chloro groups) .
Q. How do substituent modifications on the pyrimidine core influence bioactivity?
- Methodological Answer :
- SAR Studies : Systematically replace phenyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess potency shifts .
- Crystallographic Analysis : Compare ligand-enzyme co-crystal structures to identify critical interactions (e.g., π-π stacking with tyrosine residues) .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at positions 2 and 4) using Schrödinger’s Phase .
Q. What experimental designs mitigate challenges in studying this compound’s pharmacokinetics?
- Methodological Answer :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) and correlate with in vivo efficacy .
- Permeability Screening : Caco-2 monolayers assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .
Data Analysis and Contradiction Resolution
Q. How can researchers reconcile discrepancies in reported cytotoxicity values?
- Methodological Answer :
- Cell Line Authentication : Ensure studies use STR-profiled lines (e.g., HeLa vs. HEK293) to exclude variability .
- Assay Standardization : Adopt MTT/XTT protocols with positive controls (e.g., doxorubicin) to normalize data .
- Microscopy Validation : Confirm apoptosis via Annexin V/PI staining, avoiding false positives from solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
